molecular formula C18H17ClN2O2 B1266320 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride CAS No. 3380-75-4

1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Cat. No.: B1266320
CAS No.: 3380-75-4
M. Wt: 328.8 g/mol
InChI Key: NXMSCMHULUTGBV-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a complex organic compound that features a benzodioxole moiety fused with a beta-carboline structure. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can inhibit the enzyme’s activity, leading to increased levels of monoamines in the brain . This interaction is significant as it can influence neurotransmitter levels and potentially affect mood and behavior.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell proliferation, differentiation, and survival . Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it can bind to the active site of MAO, inhibiting its activity and preventing the breakdown of monoamines . This inhibition results in increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can influence mood and cognitive functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure to light or heat can lead to its degradation . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression, which can impact cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and mood by increasing neurotransmitter levels . At high doses, it may exhibit toxic or adverse effects, such as neurotoxicity and oxidative stress. Threshold effects observed in these studies indicate that there is a fine balance between its beneficial and harmful effects, emphasizing the importance of dosage regulation.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is essential for determining its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various tissues, including the brain . The compound’s localization and accumulation in specific tissues can influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, which is then coupled with a beta-carboline precursor.

  • Preparation of Benzodioxole Moiety

      Starting Material: 1,3-benzodioxole

      Reaction: The benzodioxole is often synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

  • Coupling with Beta-Carboline

      Starting Material: Tetrahydro-beta-carboline

      Reaction: The benzodioxole moiety is coupled with tetrahydro-beta-carboline using a palladium-catalyzed cross-coupling reaction. This step typically involves the use of a palladium catalyst, a base such as cesium carbonate, and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives (e.g., alcohols)

    Substitution: Substituted benzodioxole derivatives

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with stimulant properties.

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A compound with a similar benzodioxole moiety but different functional groups.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is unique due to its combination of the benzodioxole and beta-carboline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2.ClH/c1-2-4-14-12(3-1)13-7-8-19-17(18(13)20-14)11-5-6-15-16(9-11)22-10-21-15;/h1-6,9,17,19-20H,7-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMSCMHULUTGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955381
Record name 1-(2H-1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3380-75-4
Record name 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(1,3-benzodioxol-5-yl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2H-1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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